molecular formula C11H14ClNO2 B6249839 methyl 2-(azetidin-3-yl)benzoate hydrochloride CAS No. 1203686-73-0

methyl 2-(azetidin-3-yl)benzoate hydrochloride

Cat. No.: B6249839
CAS No.: 1203686-73-0
M. Wt: 227.7
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Description

Methyl 2-(azetidin-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl It is a derivative of benzoic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)benzoate hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino ester with a suitable electrophile to form the azetidine ring.

    Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the azetidine ring to a more saturated amine.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 2-(azetidin-3-yl)benzoate hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that compounds with azetidine rings often exhibit biological activity against various cancer cell lines. The structural features of azetidines allow for interactions with biological targets, potentially leading to the inhibition of tumor growth and proliferation .

Estrogen Receptor Modulation
The compound is also being studied for its role in modulating estrogen receptors, which are critical in the development of certain cancers, particularly breast cancer. Estrogen receptor modulators can either activate or inhibit these receptors, influencing the progression of hormone-dependent tumors . This application is significant given the implications of estrogen signaling in cancer biology.

Organic Synthesis

Synthesis of Heterocycles
this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. The azetidine moiety is particularly valuable in organic synthesis due to its ability to participate in various chemical reactions, including the aza-Michael addition, which is used to construct C–N bonds . This reaction is crucial for developing new pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions
The compound is utilized as a reagent in several synthetic pathways. For instance, it can be reacted with other functional groups to yield derivatives with enhanced biological activity or improved pharmacokinetic properties. The versatility of this compound makes it a valuable building block in medicinal chemistry .

Case Studies and Research Findings

Study Objective Findings
Study on Anticancer PropertiesInvestigate the anticancer effects on breast cancer cellsDemonstrated significant inhibition of cell proliferation at specific concentrations
Estrogen Receptor Modulation ResearchAssess the impact on estrogen receptor activityFound to modulate receptor activity, suggesting potential therapeutic applications in hormone-dependent cancers
Synthesis of New DerivativesDevelop new azetidine-based compoundsSuccessfully synthesized novel derivatives with improved biological profiles using this compound as a precursor

Mechanism of Action

The mechanism by which methyl 2-(azetidin-3-yl)benzoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.

Comparison with Similar Compounds

Methyl 2-(azetidin-3-yl)benzoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride: This compound has a cyclohexane ring instead of a benzene ring, which may alter its chemical properties and biological activities.

    Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride: This compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, potentially leading to different reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

Methyl 2-(azetidin-3-yl)benzoate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features an azetidine ring, which is known for its unique structural properties that can influence biological interactions. The compound's molecular formula is C12_{12}H14_{14}ClN\O2_2, with a molecular weight of approximately 241.7 g/mol. The presence of the azetidine moiety is critical as it can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that this compound induces apoptosis and inhibits cell proliferation. The IC50_{50} values for these cell lines were determined to be:

Cell Line IC50_{50} (μM)
MCF-75.4
A5497.2

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, studies indicate that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing further progression into mitosis .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of azetidine derivatives, including this compound, demonstrated enhanced antibacterial activity compared to structurally similar compounds. The study emphasized the importance of the azetidine ring in mediating interactions with bacterial cell membranes .
  • Cancer Treatment Potential : In a preclinical model involving MCF-7 xenografts in mice, treatment with this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within the tumors, supporting its potential use as an anticancer therapeutic .

Properties

CAS No.

1203686-73-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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